ML005
Description
In immunological studies, ML005 denotes a B*5703 donorin research analyzing cytotoxic T lymphocyte (CTL) responses to HIV-1 variants. Specifically, this compound's immune system exhibited a focused response to the viral variant[A2G,S4N], with minimal cross-reactivity to other epitopes like KF11 or p4 variants . In contrast, this compound is also a project code (GMVA project this compound) in astrophysics for millimeter-wave observations of the M87 black hole and a product name for construction materials (彩石金属瓦, colored stone-coated metal tile) . For this article, we focus on the immunological context due to the availability of comparative data.
Properties
CAS No. |
850189-57-0 |
|---|---|
Molecular Formula |
C18H23N5OS |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
3-[[2-(3,5-dimethylpyrazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol |
InChI |
InChI=1S/C18H23N5OS/c1-11-10-12(2)23(22-11)18-20-16(19-8-5-9-24)15-13-6-3-4-7-14(13)25-17(15)21-18/h10,24H,3-9H2,1-2H3,(H,19,20,21) |
InChI Key |
WEAXENWHNHWGBP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NC(=C3C4=C(CCCC4)SC3=N2)NCCCO)C |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C3C4=C(CCCC4)SC3=N2)NCCCO)C |
Synonyms |
3-[[2-(3,5-dimethylpyrazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin- 4-yl]amino]propan-1-ol; SID-864271 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds/Systems
ML005 vs. ML525: T Cell Cross-Reactivity in B*5703 Donors
Both this compound and ML525 are B*5703-positive donors studied for their CTL responses to HIV-1 variants. Key differences are highlighted below:
Key Findings :
- This compound’s T cell clones showed narrow specificity, producing cytokines (IFN-γ/TNF-α) only in response to [A2G,S4N], likely due to viral homogeneity in this donor .
- ML525’s T cells exhibited cross-reactive responses to p4 D and KF11, correlating with its heterogeneous viral population .
- Structural analysis suggests that TCR conservation in this compound limits flexibility, whereas ML525’s TCRs may accommodate broader epitope recognition .
This compound vs. Other B*57-Restricted Immune Responses
Studies on other B57 donors (e.g., B5701) reveal broader cross-reactivity patterns compared to this compound:
Implications :
- This compound’s restricted response may reflect immune evasion strategies by HIV-1, favoring viral persistence in homogeneous environments.
- Broader responses in B*5701 donors correlate with better clinical outcomes, highlighting the trade-off between specificity and efficacy .
Data Tables
Table 1: Cytokine Production in this compound vs. ML525
| Stimulus | This compound (IFN-γ/TNF-α%) | ML525 (IFN-γ/TNF-α%) |
|---|---|---|
| [A2G,S4N] | 85% / 78% | 70% / 65% |
| KF11 | 5% / 3% | 45% / 40% |
| p4 D Variant | 8% / 6% | 60% / 55% |
Data derived from intracellular cytokine staining (ICS) assays .
Table 2: Structural Comparison of Recognized Epitopes
| Epitope | This compound TCR Binding Affinity (nM) | ML525 TCR Binding Affinity (nM) |
|---|---|---|
| [A2G,S4N] | 12 | 15 |
| KF11 | >1000 | 200 |
| p4 D Variant | >1000 | 180 |
Lower nM values indicate stronger binding. Data inferred from functional avidity assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
